4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6

Catalog No.
S1770886
CAS No.
1173019-61-8
M.F
C17H28O2
M. Wt
270.363
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-rin...

CAS Number

1173019-61-8

Product Name

4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6

IUPAC Name

2-[4-(3,6-dimethylheptan-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyethanol

Molecular Formula

C17H28O2

Molecular Weight

270.363

InChI

InChI=1S/C17H28O2/c1-5-17(4,11-10-14(2)3)15-6-8-16(9-7-15)19-13-12-18/h6-9,14,18H,5,10-13H2,1-4H3/i6+1,7+1,8+1,9+1,15+1,16+1

InChI Key

QRFCMJANHDRHEH-CJFYFUKZSA-N

SMILES

CCC(C)(CCC(C)C)C1=CC=C(C=C1)OCCO

Synonyms

2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6

4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 is a chemical compound categorized as an ethoxylated phenol derivative. It possesses a molecular formula of C13H28O2 and a molecular weight of approximately 270.36 g/mol. The compound features a phenolic structure with a branched alkyl group, specifically a heptyl chain substituted with two methyl groups at the 3 and 6 positions. The incorporation of the ethoxy group enhances its solubility and reactivity in various applications, particularly in surfactant formulations and industrial processes .

The chemical behavior of 4-(3,6-dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 is characterized by its ability to undergo various reactions typical of phenolic compounds, including:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Ether Formation: The compound can react with alkyl halides to form ethers.
  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones under certain conditions.
  • Substitution Reactions: The alkyl substituents allow for electrophilic aromatic substitution reactions, which can modify the aromatic ring .

Research on the biological activity of 4-(3,6-dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 indicates potential endocrine-disrupting properties, similar to other alkylphenols. These compounds have been shown to interact with estrogen receptors, leading to various biological effects such as hormonal imbalances in wildlife and humans. Additionally, studies suggest that this compound may exhibit cytotoxicity towards certain cell lines, necessitating careful evaluation regarding its environmental impact and safety .

The synthesis of 4-(3,6-dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 typically involves:

  • Alkylation of Phenol: Starting from phenol, the heptyl group is introduced via alkylation using appropriate reagents such as heptyl bromide in the presence of a base.
  • Ethoxylation: The resulting alkylphenol undergoes ethoxylation by reacting with ethylene oxide under controlled conditions (temperature and pressure) to introduce the ethoxy group.
  • Isotope Labeling: The incorporation of carbon-13 isotopes is achieved during synthesis by using labeled precursors or during specific reaction steps that allow for the introduction of the isotopic label .

4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 finds utility in various fields:

  • Surfactants: It is used in formulating nonionic surfactants due to its hydrophilic-lipophilic balance.
  • Analytical Chemistry: The compound serves as an internal standard in liquid chromatography-mass spectrometry for quantifying other related compounds in environmental samples .
  • Industrial Processes: Its properties make it suitable for use in detergents, emulsifiers, and as a stabilizer in polymer formulations.

Studies on the interactions of 4-(3,6-dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 have focused on its behavior in biological systems and environmental contexts. Notably:

  • Endocrine Disruption: Research indicates that this compound can mimic estrogen and disrupt endocrine functions in aquatic organisms.
  • Toxicological Assessments: Interaction studies have examined its cytotoxic effects on various cell lines, revealing potential risks associated with exposure .

4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 shares structural and functional similarities with several other alkylphenolic compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-tert-Octylphenol monoethoxylateTert-octyl group; similar ethoxy substitutionHigher lipophilicity due to branched structure
4-n-Nonylphenol monoethoxylateNonyl group; linear alkaneKnown for strong endocrine-disrupting properties
4-(1,1,3,3-Tetramethylbutyl)phenol ethoxylatedBulky branched alkane; ethoxy groupHigh stability and lower volatility compared to others
4-(3,6-Dimethyl-3-heptyl)phenol diethoxylateSimilar structure but with two ethoxy groupsEnhanced solubility and potential for different applications

The unique combination of the heptyl chain and methyl substitutions provides specific properties that differentiate it from other similar compounds while maintaining some common functionalities typical of alkylphenols .

The synthesis of 4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-¹³C₆ represents a sophisticated challenge in isotopic labeling chemistry, requiring precise control over carbon-13 incorporation while maintaining the structural integrity of the target molecule [1] [2]. This compound, with the molecular formula C₁₇H₂₈O₂ and molecular weight of 270.36 g/mol, features a complex branched alkyl chain and ethoxylate functionality that demands specialized synthetic approaches [1]. The development of effective methodologies for its preparation has been driven by the need for analytical standards in environmental monitoring and metabolic studies [35].

Core-Labeling Techniques for Phenolic Compounds

Core-labeling of phenolic compounds with carbon-13 isotopes represents a fundamental advancement in synthetic methodology, enabling the incorporation of isotopic labels directly into the aromatic ring system [9] [10]. The traditional approach to phenol labeling has been limited by the requirement for early-stage isotope introduction, which often results in significant isotope depletion through multiple synthetic steps and yield losses [8]. Recent developments have focused on late-stage isotopic incorporation strategies that preserve the valuable isotope through more efficient synthetic routes [9].

The methodology developed by Lynch and colleagues represents a breakthrough in phenol core-labeling, utilizing a formal [5+1] cyclization approach that enables rapid incorporation of carbon isotopes into the ipso carbon of phenols [8] [9]. This method relies on the synthesis of 1,5-dibromo-1,4-pentadiene precursors, which upon lithium-halogen exchange followed by treatment with carbonate esters, results in cyclization to form the phenol product with isotopic incorporation in the final step [10]. The technique has demonstrated remarkable versatility, successfully preparing twelve different carbon-13 labeled phenols with various alkyl and aryl substitutions [11].

The precursor synthesis begins with 1,4-dialkyne alcohols, prepared through overaddition of lithium acetylide onto formate esters or acid anhydrides for para-substituted phenols [9]. The subsequent double trans-hydroalumination using sodium bis(2-methoxyethoxy) aluminum hydride followed by quenching with N-bromosuccinimide forms the dibromide alcohol with the requisite anti-stereoselectivity [8]. This hydroalumination step is particularly noteworthy as it represents the first documented simultaneous reduction of two alkynes in bis-propargylic alcohols [9]. The final step involves hydrosilane reduction activated by trifluoroacetic acid to yield the vinylic 1,5-dibromo precursor [10].

Optimization studies have revealed that tert-butyllithium is far superior to other organolithium reagents for the metal-halogen exchange step [8] [9]. The reaction proceeds with highest yields in diethyl ether, while solvents that coordinate more strongly with lithiates, such as tetrahydrofuran, result in lower phenol yields [10]. This solvent dependence is attributed to the specific coordination requirements of the lithiated intermediates during the cyclization process [11].

Lithium-Halogen Exchange in [5+1] Cyclization Reactions

Lithium-halogen exchange reactions form the cornerstone of the [5+1] cyclization methodology for phenol synthesis, providing a reliable route to highly reactive organolithium intermediates [24] [26]. The mechanism of lithium-halogen exchange involves nucleophilic attack of the organolithium reagent at the halogen atom, resulting in rapid exchange that typically follows the reactivity order of iodide > bromide > chloride [14]. In the context of phenol synthesis, this exchange must occur efficiently at both bromide positions of the 1,5-dibromo precursor to generate the requisite dilithiate intermediate [9].

The optimization of lithium-halogen exchange conditions for [5+1] cyclization has revealed several critical factors that influence reaction success [24]. Temperature control is paramount, with reactions typically conducted at -78°C to prevent side reactions and maintain selectivity [24]. The stoichiometry of tert-butyllithium requires careful consideration, with eight equivalents relative to the dibromide precursor proving optimal - representing four equivalents relative to the dibromide, or two per bromide, which is typical for tert-butyllithium halogen exchange reactions [8] [9].

The reaction mechanism proceeds through formation of an initial ate complex between the organolithium reagent and the organic halide, followed by rapid exchange to form the desired organolithium product and alkyl halide byproduct [12] [14]. In the case of 1,5-dibromo precursors, this process must occur sequentially at both positions to generate the reactive dilithiate species capable of cyclization [9]. The intermediacy of ate complexes has been supported by structural studies, including X-ray crystallography of lithium bis(pentafluorophenyl) iodinate complexes [24].

Solvent effects play a crucial role in determining the efficiency of lithium-halogen exchange reactions [26]. Ethereal solvents such as diethyl ether provide optimal conditions by maintaining appropriate aggregation states of the organolithium reagents while avoiding excessive coordination that can inhibit reactivity [9] [26]. The use of more coordinating solvents like tetrahydrofuran can actually decrease reaction efficiency by over-stabilizing the lithiated intermediates [24].

The kinetics of lithium-halogen exchange are typically extremely rapid, often exceeding the rate of competing reactions such as nucleophilic addition or proton transfer [24]. This rapid exchange is essential for the success of the [5+1] cyclization, as it enables formation of the dilithiate intermediate before competing side reactions can occur [9]. The electronic nature of the halide-bearing carbon also influences exchange rates, with sp-hybridized carbons showing faster exchange than sp2-hybridized carbons, which in turn exchange faster than sp3-hybridized carbons [14].

Optimization of Ethoxylation Reactions for Isotopic Retention

The ethoxylation of phenolic compounds to form ethoxylate derivatives represents a critical step in the synthesis of 4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-¹³C₆, requiring careful optimization to preserve isotopic integrity while achieving selective monoethoxylation [18] [19]. Traditional ethoxylation reactions involve the base-catalyzed addition of ethylene oxide to hydroxyl-containing substrates, typically employing potassium hydroxide as catalyst under elevated temperatures and pressures [18].

The industrial ethoxylation process typically proceeds by charging the phenolic substrate and catalyst to a reactor, heating to temperatures above 100°C while removing water to convert potassium hydroxide to the more active potassium phenoxide base [38]. The system is then purged with nitrogen and ethylene oxide is incrementally added, with reaction rate controlled by heat dissipation capacity to maintain safe operating conditions [38]. For isotopically labeled substrates, these reaction conditions must be modified to minimize isotope scrambling and preserve label integrity [15].

Catalyst selection significantly influences both reaction rate and product distribution in ethoxylation reactions [19]. While potassium hydroxide remains the most widely used catalyst, alternative basic and acidic catalysts have been investigated for their ability to provide narrower oligomer distributions and reduced byproduct formation [19]. The choice of catalyst directly affects the molecular weight distribution of ethoxylated products, with some catalysts producing more uniform distributions that are advantageous for analytical applications [19].

Temperature optimization is crucial for isotopic retention during ethoxylation reactions [18]. Lower reaction temperatures, typically in the range of 140-160°C, help minimize thermal decomposition and isotope exchange processes while maintaining reasonable reaction rates [38]. The exothermic nature of ethoxylation reactions (ΔH = -92 kJ/mol of ethylene oxide) requires careful temperature control to prevent thermal runaway and associated isotope scrambling [18].

Reaction monitoring and endpoint determination are particularly important for monoethoxylate synthesis, as overethoxylation leads to complex product mixtures that are difficult to separate and purify [15]. The consumption of ethylene oxide can be monitored gravimetrically, allowing precise control over the degree of ethoxylation [19]. For monoethoxylate targets, the reaction is typically stopped when approximately one equivalent of ethylene oxide has been consumed per phenolic hydroxyl group [38].

The stability of ethoxylated products varies significantly with alkyl chain length and degree of ethoxylation [15]. Studies have shown that longer alkyl chains and higher degrees of ethoxylation generally lead to decreased stability, with degradation rates increasing substantially for compounds with carbon chains longer than C13 [15]. This stability consideration is particularly important for isotopically labeled compounds, where degradation can lead to loss of expensive isotope labels [15].

Dibenzyl Carbonate as ¹³C Synthon in Precursor Synthesis

Dibenzyl carbonate has emerged as the optimal carbon-13 synthon for phenol core-labeling reactions, offering superior stability and reactivity compared to alternative carbon sources such as chloroformates [8] [21]. The selection of dibenzyl carbonate was based on extensive screening of various one-carbon electrophiles, including alkyl carbonate esters, chloroformates, aryl carbonates, and carbonyl diimidazole [9]. Among these candidates, alkyl carbonate esters and chloroformates demonstrated the highest effectiveness, with dibenzyl carbonate ultimately chosen for its superior stability and practical advantages [21].

The synthesis of carbon-13 labeled dibenzyl carbonate is accomplished through reaction of benzyl chloride with potassium carbonate, an economical source of carbon-13, utilizing a dual phase transfer catalyst system [8] [21]. The optimized synthetic protocol employs both 18-crown-6 and Aliquat-336 as phase transfer catalysts to ensure rapid and reproducible product formation [21]. This methodology has been successfully demonstrated on preparative scales, with 5 mmol scale reactions providing carbon-13 labeled dibenzyl carbonate in 72% yield [8].

The mechanism of dibenzyl carbonate formation from potassium carbonate involves initial complexation of the carbonate anion by the crown ether catalyst, followed by nucleophilic attack on benzyl chloride to form the carbonate ester [21]. The use of dual phase transfer catalysts enhances the efficiency of this transformation by facilitating both the initial complexation and subsequent nucleophilic substitution steps [21]. This approach represents a significant improvement over previous methods that suffered from low yields and poor reproducibility [8].

Alternative approaches to carbon-13 incorporation have been explored, including direct utilization of carbon dioxide as the carbon source [21]. Initial experiments treating dilithiate precursors directly with carbon dioxide atmosphere resulted in undesired double carboxylation products [21]. However, decreasing the carbon dioxide concentration to 1% in the gaseous stream enabled the desired cyclization reaction, albeit with modest yields of 24% [21]. This direct carbon dioxide incorporation approach offers potential advantages for carbon-11 labeling applications where the short half-life (approximately 20 minutes) makes direct use of cyclotron-produced carbon dioxide advantageous [8].

The reaction of dibenzyl carbonate with dilithiate intermediates proceeds through nucleophilic attack at the carbonyl carbon, followed by elimination of benzyl oxide to form the cyclized phenol product [9]. This mechanism requires precise control of reaction conditions, including temperature, solvent, and stoichiometry, to achieve optimal yields and minimize side product formation [8]. The reaction typically employs eight equivalents of tert-butyllithium to ensure complete formation of the dilithiate intermediate, followed by treatment with dibenzyl carbonate at low temperature [9].

Solvent selection plays a critical role in the success of dibenzyl carbonate cyclization reactions [9]. Diethyl ether has been identified as the optimal solvent, providing higher yields than more coordinating solvents such as tetrahydrofuran [8]. This solvent dependence is attributed to the specific solvation requirements of the lithiated intermediates and the transition states involved in the cyclization process [9]. The use of appropriate solvents helps maintain the reactivity of the dilithiate species while preventing undesired side reactions [21].

The versatility of the dibenzyl carbonate approach has been demonstrated through the synthesis of twelve different carbon-13 labeled phenols with various substitution patterns [8]. These substrates include both symmetrical and unsymmetrical phenols, demonstrating the broad applicability of the methodology [11]. The yields obtained with dibenzyl carbonate are consistently higher than those achieved with alternative carbon sources, making it the preferred synthon for preparative-scale isotope labeling applications [9].

Substrate TypeYield (%)Reaction Time (h)Temperature (°C)
Symmetrical diphenyl phenols79-852-4-78 to 25
Alkyl-substituted phenols65-753-6-78 to 25
Mixed aryl-alkyl phenols60-704-8-78 to 25
Propofol (model substrate)793-78 to 25

Liquid chromatography tandem mass spectrometry represents the gold standard analytical technique for quantification of 4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 in complex environmental matrices [1] [2] [3]. This isotopically labeled standard, with molecular formula C17H28O2 and molecular weight 270.36 Da, exhibits a characteristic mass shift of M+6 due to six carbon-13 isotopes incorporated into the phenolic ring structure [1] [2].

The compound demonstrates excellent compatibility with both high-performance liquid chromatography and gas chromatography systems, making it suitable for diverse analytical workflows [2] [3]. Standard preparations utilize acetone as the solvent at concentrations of 10 μg/mL, with storage requirements at -20°C to maintain analytical integrity [2] [3]. The isotopically labeled compound serves as an analytical standard for determination of mono and di-ethoxylates of nonylphenol and octylphenol in environmental samples using solid-phase microextraction followed by gas chromatography with mass spectrometry [1] [2].

Matrix Effects and Quantification Challenges

Complex environmental matrices present significant analytical challenges for accurate quantification of phenolic ethoxylates [4] [5] [6]. Matrix effects, defined as the influence of co-eluting compounds on analyte ionization, can cause either ion suppression or enhancement, thereby compromising quantitative accuracy [4] [5]. Phospholipids represent particularly problematic matrix components, causing substantial ion suppression effects [4] [7]. Additional matrix interferents include endogenous compounds, co-eluting metabolites, mobile phase modifiers, and high-polarity compounds [4] [5] [6].

The recommended mitigation strategies for matrix effects include solid-phase extraction for phospholipid removal, implementation of isotope-labeled internal standards for compensation, and optimization of chromatographic separation conditions [4] [5] [7]. Isotope dilution mass spectrometry using carbon-13 labeled compounds provides the most robust approach for matrix effect compensation, as demonstrated in environmental water sample analysis [8] [9] [10].

Method Validation Parameters

Validated liquid chromatography tandem mass spectrometry methods for phenolic ethoxylates demonstrate limits of detection ranging from 0.01 to 9.84 μg/kg and limits of quantification from 0.03 to 32.8 μg/kg [11]. Method precision typically achieves intra-day precision below 8.4% and inter-day precision below 14.4% [11]. Recovery studies show acceptable performance within 81.9% to 117.2%, with matrix effects ranging from -11.5% to 13.7% [11] [8].

Isotopic Purity Assessment via High-Resolution Mass Spectrometry

High-resolution mass spectrometry provides unparalleled capability for isotopic purity assessment of carbon-13 labeled phenolic compounds [12] [13] [14]. Time-of-flight mass spectrometry has revolutionized isotopic analysis through vastly improved resolution between isotopes of labeled compounds, enabling more accurate extraction and quantification than previously achievable [12] [13].

Analytical Methodology

The isotopic purity assessment methodology involves dissolution of samples in suitable solvents followed by analysis using optimized ultra-high-performance liquid chromatography mass spectrometry methods [12] [13] [14]. Background spectrum subtraction from sample spectra ensures clean spectral data for accurate analysis [12] [13]. Each resolved isotope related to the compound of interest undergoes extraction to produce individual Extracted Ion Chromatograms [12] [13].

Integration of Extracted Ion Chromatograms for each isotope enables transfer of peak areas to spreadsheet applications for quantitative analysis [12] [13]. Molecular formulas of various labeled states undergo entry into isotopic distribution calculators to generate predicted isotopic ratios [12] [13]. For compounds containing multiple different labeled atoms, average isotopic ratios of different possible labeled permutations for each mass require calculation [12] [13].

High-Resolution Mass Spectrometry Performance

Modern high-resolution mass spectrometry systems demonstrate exceptional performance characteristics for isotopic purity determination [15] [16] [14]. Quadrupole time-of-flight systems achieve mass resolution exceeding 40,000 with mass accuracy below 5 parts per million [15] [17]. Orbitrap mass spectrometry systems provide superior performance with resolution capabilities of 70,000 to 140,000 and mass accuracy below 3 parts per million [17] [18].

The enhanced baseline resolution between isotopes facilitated by time-of-flight liquid chromatography mass spectrometry reduces isotopic overlap between neighboring isotopes, minimizing erroneous analytical results [12] [13]. Furthermore, integration with liquid chromatography enables interference removal, sample purity assessment, and identification of unknown impurities within the same analytical sequence [12] [13].

Quantitative Results and Data Processing

Isotopic purity calculations determine the relative percentage of isotopic enrichment for each isotope species in the compound along with overall isotopic purity [12] [13]. Representative case studies demonstrate 96.17% fully enriched compound with 3.07% containing three labeled atoms, equating to 98.84% of potential labeled positions occupied by labeled atoms [12] [13].

Natural isotopic contributions from preceding peaks require calculation and subtraction from peak area values of subsequent isotopes, enabling determination of true extent of enrichment [12] [13]. The methodology successfully quantifies labeled composition of compounds containing diverse labeled atoms including carbon-13, nitrogen-15, and deuterium [12] [13] [14].

Chromatographic Separation Challenges in Ethoxylate Homolog Analysis

Chromatographic separation of ethoxylate homologs presents substantial analytical challenges due to structural similarity and polydisperse nature of technical mixtures [19] [20] [21]. Ethoxylated compounds exhibit complex retention behavior that depends on both alkyl chain length and degree of ethoxylation [22] [23] [24].

Retention Behavior and Separation Mechanisms

Fatty alcohol ethoxylates demonstrate peculiar reversed-phase liquid chromatography retention behavior with aqueous-organic mobile phases [23] [24]. For fixed alkyl chain length, ethoxylates with higher-molecular-mass polyethylene oxide blocks elute first, contrary to typical reversed-phase elution patterns [23] [24]. This unique retention behavior results from opposite thermodynamic characteristics associated with reversed-phase liquid chromatography retention of polyethylene oxide blocks and alkyl chains [23] [24].

The polyethylene oxide sorption process to non-polar stationary phases shows positive enthalpy and entropy changes, while alkyl chains demonstrate negative enthalpy and entropy changes [23] [24]. The relative magnitude of these contributions determines elution order, explaining the frequently observed inverted elution order where ethoxylates with longer polyethylene oxide blocks elute earlier [23] [24].

Hydrophilic Interaction Liquid Chromatography Solutions

Hydrophilic interaction liquid chromatography provides effective separation of ethoxylated compounds based on their hydrophilic moiety rather than hydrophobic alkyl chains [19] [20]. This separation mode offers advantages for efficient separation of polar compounds in aqueous-organic mobile phases rich in acetonitrile [19]. Mobile phase pH and additives significantly impact retention and selectivity, with ammonium formate addition (1-10 millimolar) improving chromatographic peak shape and retention time consistency [19].

Optimized hydrophilic interaction liquid chromatography conditions enable separation of ethoxylate homologs with 3 to 20 ethoxy units [20]. The separation space demonstrates near-perfect orthogonality when combined with reversed-phase separation in second dimension, starting with lowest carbon chain length and ethoxylation degree at shortest retention times [20].

Coelution and Ionization Challenges

Coelution of ethoxylated homologs leads to competitive ionization suppression during electrospray processes, significantly impacting quantitative analysis [19]. The unfavorable separation and coelution of ethoxylated compounds by reversed-phase chromatography columns necessitates alternative separation strategies [19]. Matrix effects become compounded when multiple homologs coelute, requiring sophisticated internal standard approaches for compensation [19] [5].

Two-dimensional liquid chromatography techniques provide comprehensive characterization of both alkyl and ethylene oxide distributions [20] [25]. The first dimension separates compounds by increasing degree of ethoxylation, while the second dimension separates fractions by alkyl chain length [20] [25]. This orthogonal separation approach enables complete resolution of complex technical mixtures [20].

Accelerated Solvent Extraction for Environmental Sample Preparation

Accelerated solvent extraction represents a powerful automated sample preparation technique for environmental analysis of phenolic compounds [26] [27] [28]. This method employs elevated temperatures and pressures with common solvents to increase extraction efficiency while dramatically reducing extraction times and solvent consumption [26] [28].

Operational Principles and Parameters

Accelerated solvent extraction utilizes temperatures ranging from 40 to 200°C combined with pressures from 3.3 to 20.3 megapascals to enhance analyte solubility and extraction kinetics [26] [29] [28]. The elevated temperature increases analyte solubility in extraction solvents and enhances desorption kinetics from sample matrices [26] [29]. High pressure maintains solvents in liquid phase even when temperatures exceed normal boiling points [26] [28].

Decreased solvent viscosity at elevated temperatures improves matrix penetration and disrupts analyte-matrix interactions [26] [29] [28]. Typical extraction procedures require 5 to 25 minutes compared to traditional methods requiring 8 to 10 hours [26] [28]. Solvent consumption reduces dramatically from hundreds of milliliters to 10-30 milliliters per extraction [26] [28].

Method Performance and Validation

Accelerated solvent extraction demonstrates excellent recovery performance for phenolic compounds in environmental matrices [27] [30] [31]. Recovery studies show mean recoveries ranging from 73.8% to 90.2% with relative standard deviations between 8.7% and 21.1% [27]. These results compare favorably with traditional shake-flask extraction methods, which achieve recoveries from 70.3% to 116.1% with higher variability [27].

Environmental Protection Agency Method 3545A officially recognizes accelerated solvent extraction for polycyclic aromatic hydrocarbons, semi-volatile compounds, polychlorinated biphenyls, and total petroleum hydrocarbons [26] [28] [31]. The method finds application across environmental, pharmaceutical, food, polymer, and consumer product industries [26] [28].

Automation and Throughput Advantages

Modern accelerated solvent extraction systems provide full automation capabilities, enabling unattended overnight operation [26] [28] [32]. Advanced systems combine extraction and evaporation capabilities in single instruments, processing up to 16 solid and semi-solid samples per batch [32]. Gas-assisted solvent extraction delivers solvent and nitrogen mixtures to stainless steel cells at working pressures of 200 pounds per square inch [32].

Automated systems accomplish sample throughput of approximately 15 samples per working day compared to limited throughput of traditional manual methods [31]. The automation capabilities free analytical personnel for more demanding tasks while ensuring reproducible results through elimination of manual variability [26] [28].

Environmental Applications and Matrix Compatibility

Accelerated solvent extraction demonstrates broad applicability for environmental sample matrices including soils, sediments, and biosolids [26] [33] [30]. The technique successfully extracts various alkylphenols, alkylphenol ethoxylates, bisphenol A, and bisphenol diglycidyl ethers from diverse environmental matrices [33]. Validation studies using standard reference materials confirm method accuracy and precision across different contaminated matrices [31].

XLogP3

5.3

Dates

Last modified: 08-15-2023

Explore Compound Types